![molecular formula C27H27N3O5 B6507737 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide CAS No. 894562-79-9](/img/structure/B6507737.png)

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

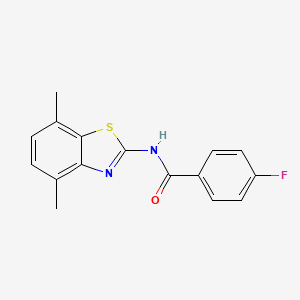

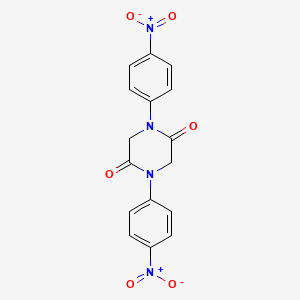

The compound “2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with various functional groups, including a phenylacetamide moiety and a dimethoxyphenylamino group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic core. The compound contains a quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring . Attached to this core are various substituents, including a phenylacetamide moiety and a dimethoxyphenylamino group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high boiling point and low solubility in water. The compound’s polarity would be influenced by the presence of the amide group and the methoxy groups .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling Reagents

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. This compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it widely applicable . Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound falls into that category.

NF-κB Inhibitors

The compound can act as an NF-κB inhibitor, which is valuable in anticancer drug research. NF-κB plays a crucial role in cell survival, inflammation, and immune responses. Inhibiting it may help control cancer progression .

Retinoid Nuclear Modulators

Retinoid nuclear modulators are essential agents for treating metabolic and immunological diseases. This compound may exhibit properties relevant to these applications .

Anti-Inflammatory Mediators

Lipopolysaccharide (LPS)-induced inflammatory mediators are implicated in various brain disorders. Compounds like ours, which impact neuroinflammation involving microglial activation, could be beneficial in these contexts .

Catalytic Protodeboronation

Protodeboronation reactions are useful in organic synthesis. While not directly mentioned for this compound, its boron-containing moiety could potentially participate in such transformations .

Erythrina Alkaloid Synthesis

This compound can serve as a reactant to synthesize a key intermediate for the tetracyclic core of Erythrina alkaloids. These alkaloids have diverse biological activities and are found in plants of the Erythrina genus .

Orientations Futures

The study of quinoline derivatives is a vibrant field of research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action. Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds is an important area of research .

Propriétés

IUPAC Name |

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c1-33-22-11-9-18-13-19(16-28-21-10-12-24(34-2)25(14-21)35-3)27(32)30(23(18)15-22)17-26(31)29-20-7-5-4-6-8-20/h4-15,28H,16-17H2,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSDFALRYBFTTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3)CNC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride](/img/structure/B6507661.png)

![2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6507670.png)

![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea](/img/structure/B6507700.png)

![2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6507708.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6507716.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6507730.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B6507741.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6507751.png)